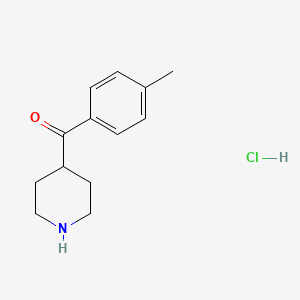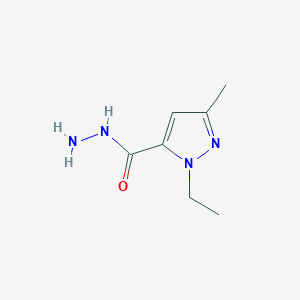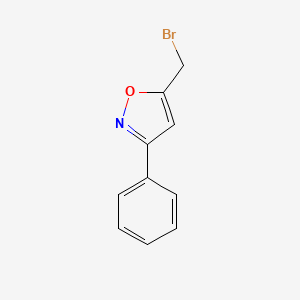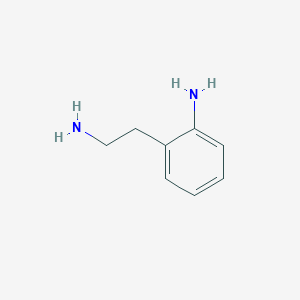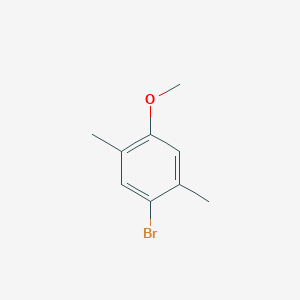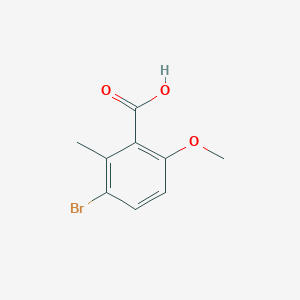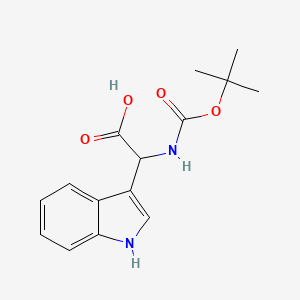
2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Aldehyde Building Blocks : This compound has been used in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, which are key in developing peptide isosteres through combinatorial solid phase synthesis (Groth & Meldal, 2001).
- Creation of Fluorescent Amino Acid Derivatives : A study described the synthesis of a highly fluorescent amino acid derivative, showcasing the potential of this compound in developing materials with specific photophysical properties (Guzow et al., 2001).
Analytical Methods
- Quantitative Analysis of Amino Acids and Peptides : This compound has been instrumental in the quantitative analysis of amino acids and peptides, particularly in the determination of the tert-butyloxycarbonyl group in N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).
Applications in Peptide Synthesis
- N-tert-Butoxycarbonylation of Amines : This chemical is used in the efficient N-tert-butoxycarbonylation of amines, crucial in peptide synthesis due to its resistance to racemization and other chemical conditions (Heydari et al., 2007).
- Preparation of Piperazine-2,5-diones from Amino Acids : In peptide chemistry, this compound has facilitated the preparation of piperazine-2,5-diones from N-protected α-amino acids, showcasing its versatility in generating novel molecular structures (Nikulnikov et al., 2010).
X-Ray Crystallography
- Structure Determination in Crystallography : The compound's derivatives have been used in x-ray crystallography to determine the structure of molecules, indicating its importance in the field of structural biology (Jian Li et al., 2009).
Mécanisme D'action
Target of Action
N-Boc-(3-indole)glycine, also known as 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, is a compound used in proteomics research It’s known that the compound is used for the protection of amino groups in various biologically active compounds .
Mode of Action
The compound operates by protecting the amino group in various compounds. The tert-butoxycarbonyl (Boc) group in the compound is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a significant role in the synthesis of various biologically active compounds, where it helps in the protection and deprotection of functional groups .
Result of Action
The primary result of the action of N-Boc-(3-indole)glycine is the protection of the amino group in various compounds. This protection is crucial in the synthesis of various biologically active compounds .
Action Environment
The action of N-Boc-(3-indole)glycine can be influenced by various environmental factors. For instance, the compound has been shown to achieve excellent isolated yield in a short reaction time at room temperature under ultrasound irradiation and catalyst-free conditions . Furthermore, the compound is stable under room temperature conditions .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQKPVCWGOPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373548 | |
| Record name | n-boc-2-(indole-3-yl)-dl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58237-94-8 | |
| Record name | n-boc-2-(indole-3-yl)-dl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58237-94-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
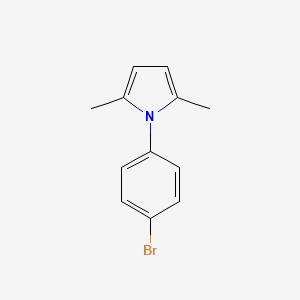
![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)
![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)




